

Quizalofop-P mechanism of action in grass weeds

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Compound Name: Quizalofop-P

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An In-depth Technical Guide on the Core Mechanism of Action of **Quizalofop-P** in Grass Weeds

Introduction

Quizalofop-P is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, often referred to as "fops".^{[1][2]} It is widely utilized in agriculture to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, peanuts, and sugar beets.^{[1][2][3]} The commercial product, **Quizalofop-P-ethyl**, is a proherbicide that is rapidly absorbed by the foliage of grass weeds.^[2]^[4] Within the plant, it is quickly hydrolyzed to its biologically active form, **Quizalofop-P acid**, which is then translocated systemically to the sites of action.^{[5][6]} This guide provides a detailed examination of the biochemical and physiological mechanism of action of **Quizalofop-P**, the basis for its selectivity, and the mechanisms by which grass weeds develop resistance.

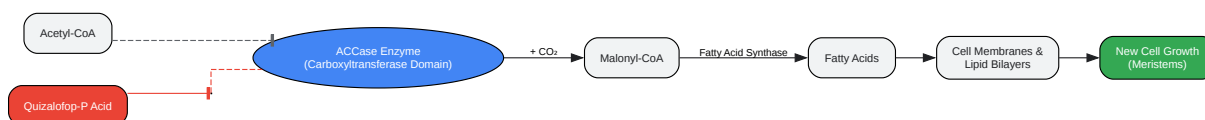
Core Biochemical Mechanism of Action

The primary mode of action of **Quizalofop-P** is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).^{[1][2][3][5]}

2.1 The Role of Acetyl-CoA Carboxylase (ACCase) ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.^{[1][7]} This two-step reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA, a fundamental building block for the elongation of fatty acid chains. These fatty acids are

essential for the synthesis of phospholipids and glycolipids, which are indispensable components of cellular membranes. Consequently, ACCase activity is vital for the formation of new cells, particularly in rapidly growing meristematic tissues.[4][6]

2.2 Inhibition of ACCase by Quizalofop-P Acid **Quizalofop-P** acid acts as a powerful inhibitor of the ACCase enzyme found in the plastids of susceptible grass species.[5][7] The enzyme in grasses is a homomeric, or prokaryotic-type, multi-domain protein. **Quizalofop-P** specifically targets the carboxyltransferase (CT) domain of this enzyme, non-competitively inhibiting its function.[8] This inhibition blocks the production of malonyl-CoA, thereby halting fatty acid synthesis.[3][9] The disruption of lipid production prevents the formation of new cell membranes, leading to a rapid cessation of cell division and growth in the meristematic regions of the weed.[2][4]



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Diagram 1: Biochemical pathway of ACCase inhibition by **Quizalofop-P** acid.

Physiological Effects and Basis of Selectivity

3.1 Uptake, Translocation, and Symptomology **Quizalofop-P**-ethyl is applied post-emergence and is rapidly absorbed through the leaves of grass weeds.[1][4] It is rainfast within a few hours.[1] Once absorbed, esterases within the plant cleave the ethyl ester to release the active **Quizalofop-P** acid.[5] This active form is highly mobile and is translocated systemically via both the xylem and phloem to areas of active growth, accumulating in the meristems of shoots, roots, and rhizomes.[3][4][9]

The inhibition of fatty acid synthesis leads to a predictable sequence of symptoms:

- **Growth Cessation:** Occurs within 24-48 hours of application, though it is not yet visible.

- Chlorosis and Necrosis: Visible symptoms appear within 3 to 10 days, starting with the yellowing (chlorosis) of new leaves and meristematic tissues.[\[2\]](#)[\[10\]](#)
- "Dead Heart": The growing points become necrotic and decompose.[\[7\]](#) The newest leaves can be easily pulled from the whorl of the plant.
- Secondary Symptoms: Older leaves may develop a red or purple discoloration.[\[7\]](#)
- Plant Death: Complete death of the weed typically occurs within 7 to 21 days, depending on the weed species and environmental conditions.[\[2\]](#)[\[4\]](#)

3.2 Basis of Crop Selectivity The selectivity of **Quizalofop-P**, which allows it to control grass weeds without harming broadleaf crops, is due to a fundamental structural difference in the target ACCase enzyme between these plant groups.[\[5\]](#)[\[7\]](#)

- Grasses (Family Poaceae): Possess a homomeric (prokaryotic-type) ACCase in their plastids. This is a single, large polypeptide that is highly sensitive to AOPP herbicides.[\[6\]](#)
- Broadleaf Crops (Dicots): Have a heteromeric (eukaryotic-type) ACCase in their plastids, which is composed of four distinct protein subunits. This multi-subunit structure is inherently insensitive to **Quizalofop-P** acid. While dicots also have a homomeric ACCase in their cytoplasm, this isoform is also tolerant to the herbicide.[\[5\]](#)

Mechanisms of Resistance in Grass Weeds

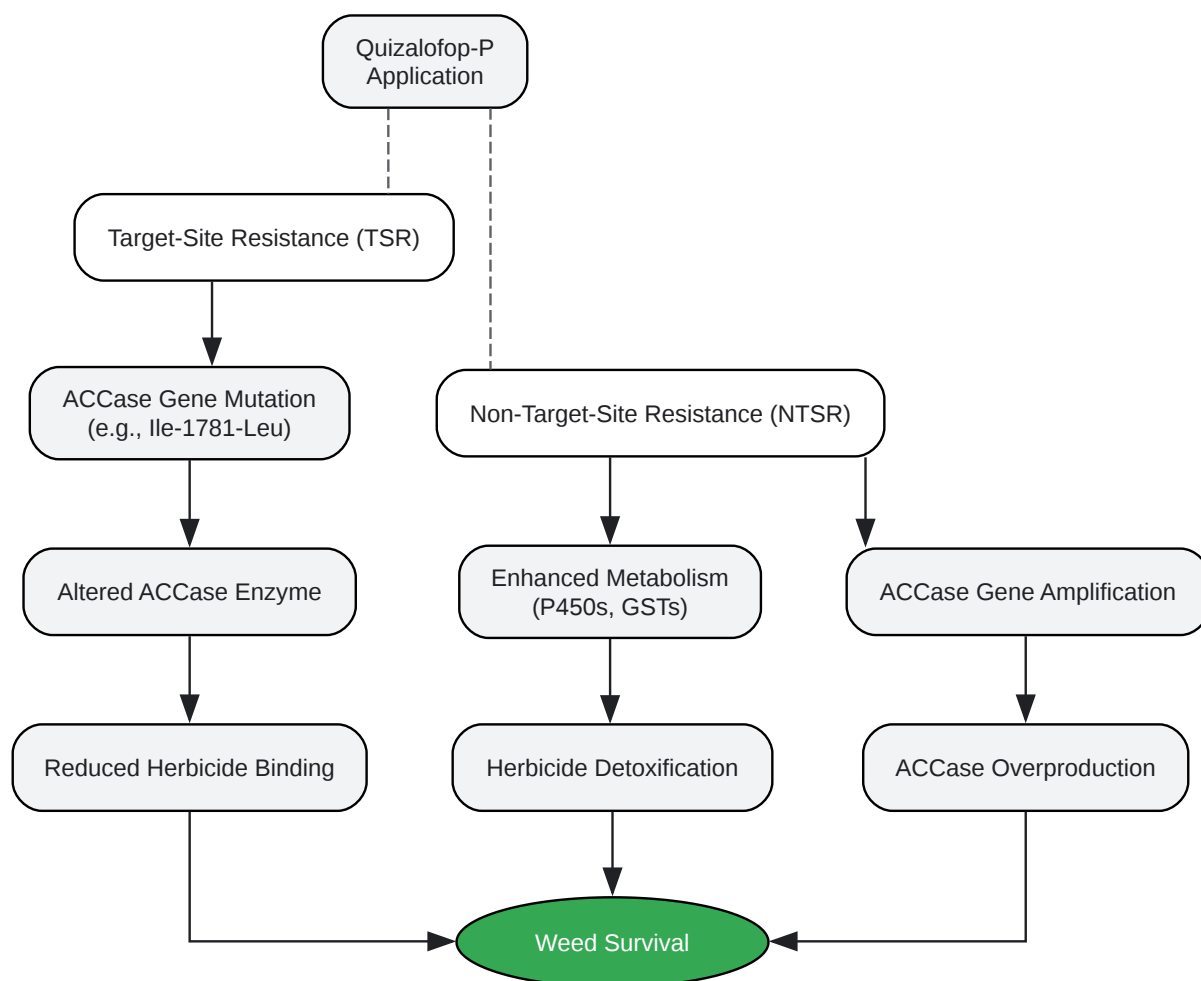
The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

4.1 Target-Site Resistance (TSR) TSR is the most common mechanism of resistance to **Quizalofop-P**. It results from single nucleotide polymorphisms in the ACCase gene, leading to specific amino acid substitutions in the enzyme. These substitutions alter the herbicide's binding site on the CT domain, reducing its inhibitory effect. Several mutations have been identified that confer resistance.

Amino Acid Substitution	Position	Weed Species Examples
Isoleucine → Leucine	1781	Oryza sativa (weedy rice)[11], Lolium spp., Avena fatua
Tryptophan → Cysteine	2027	Alopecurus myosuroides
Isoleucine → Threonine	2041	Lolium spp., Setaria viridis
Aspartate → Glycine	2078	Alopecurus myosuroides, Phalaris minor
Glycine → Alanine	2096	Setaria viridis

4.2 Non-Target-Site Resistance (NTSR) NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.

- **Enhanced Metabolism:** The resistant weed biotype can rapidly detoxify the herbicide before it reaches the plastidial ACCase. This is often mediated by the overexpression of detoxification enzymes, such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[11][12]
- **Gene Amplification:** In some cases, resistance is conferred by an increased number of copies of the ACCase gene.[13] This leads to the overproduction of the ACCase enzyme, effectively diluting the herbicide's impact and requiring a higher dose for control.[13]



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Diagram 2: Logical overview of weed resistance mechanisms to **Quizalofop-P**.

Quantitative Data on Inhibition and Efficacy

The efficacy of **Quizalofop-P** can be quantified at both the enzymatic and whole-plant levels. The values I_{50} (the concentration required for 50% enzyme inhibition) and GR_{50} (the dose required for 50% growth reduction) are critical metrics. Resistance is often expressed as a Resistance Index (RI), calculated as the I_{50} or GR_{50} of the resistant population divided by that of the susceptible population.

Population	Herbicide	I ₅₀ (μM)	GR ₅₀ (g a.i./ha)	Resistance Index (RI)	Reference
Susceptible Wheat	Quizalofop	0.486	-	-	[14]
Resistant Wheat (1 mutant allele)	Quizalofop	1.84	-	3.8	[14]
Resistant Wheat (2 mutant alleles)	Quizalofop	19.3	-	39.4	[14]
Susceptible Weedy Rice	Quizalofop	-	~5	-	[11]
Resistant Weedy Rice (acc7)	Quizalofop	-	210	42	[11]
Resistant Weedy Rice (acc8)	Quizalofop	-	290	58	[11]

Experimental Protocols

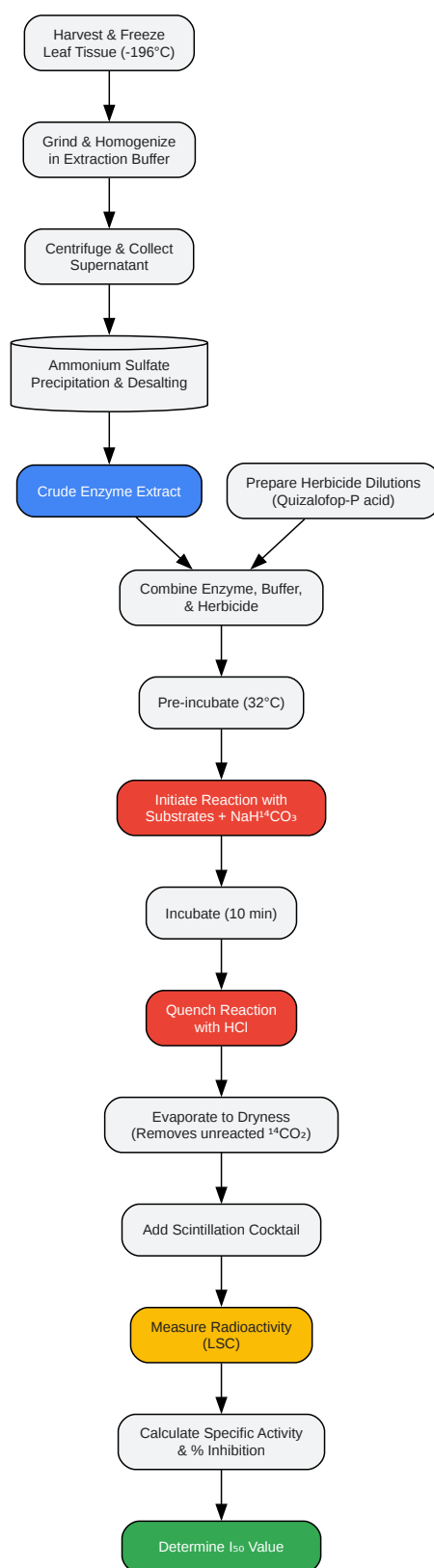
6.1 In Vitro ACCase Activity Assay (Radiometric Method)

This protocol is a standard method for determining the inhibitory effect of herbicides on ACCase activity.

- Enzyme Extraction:
 - Harvest 1-2 grams of fresh, young leaf tissue from susceptible and resistant grass weed biotypes.
 - Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[\[15\]](#)

- Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT).[15]
- Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 25,000 x g for 20 min at 4°C) to remove cell debris.[15]
- Precipitate the ACCase from the supernatant using ammonium sulfate (e.g., 40-60% saturation), followed by centrifugation to pellet the protein.[14]
- Resuspend the pellet in a minimal volume of elution buffer and desalt using a PD-10 column.[14] Determine the protein concentration using a standard method (e.g., Bradford assay).
- Inhibition Assay:
 - Prepare a series of dilutions of **Quizalofop-P** acid in an appropriate solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine the assay buffer, the crude enzyme extract, and the herbicide dilution (or solvent for the control).
 - Pre-incubate the mixture at a controlled temperature (e.g., 32°C) for 10-15 minutes.
 - Initiate the enzymatic reaction by adding a substrate mixture containing ATP, MgCl₂, acetyl-CoA, and radiolabeled sodium bicarbonate (NaH¹⁴CO₃).[14]
 - Allow the reaction to proceed for a set time (e.g., 10 minutes).[14]
 - Stop the reaction by adding a strong acid (e.g., 12 M HCl).[14] This acidifies the solution, fixing the ¹⁴C into the non-volatile malonyl-CoA and allowing unreacted H¹⁴CO₃⁻ to be released as ¹⁴CO₂ gas.[14]
- Quantification and Data Analysis:
 - Evaporate the samples to dryness (e.g., overnight in a fume hood or using a speed-vac) to remove all unincorporated ¹⁴CO₂.[14]
 - Resuspend the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Calculate the enzyme activity as the amount of ^{14}C incorporated into malonyl-CoA per unit time per mg of protein.
- Plot the percentage of inhibition against the logarithm of the herbicide concentration and use non-linear regression to calculate the I_{50} value.



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Diagram 3: Experimental workflow for the radiometric ACCase inhibition assay.

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